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Executive Summary
Polycystic Ovary Syndrome (PCOS) is a complex endocrine disorder characterized by

hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. While the

pathophysiology is multifaceted, a subset of patients exhibits adrenal androgen excess,

contributing significantly to the clinical manifestations. Tildacerfont (SPR001), a potent and

selective non-steroidal oral antagonist of the corticotropin-releasing factor type 1 (CRF1)

receptor, is under investigation as a novel therapeutic agent for PCOS by targeting the

hypothalamic-pituitary-adrenal (HPA) axis to reduce adrenal androgen production. This

document provides a comprehensive technical overview of the mechanism of action, preclinical

rationale, and clinical trial data for tildacerfont in the context of PCOS.

Introduction to Tildacerfont and its Mechanism of
Action
Tildacerfont is a small molecule that acts as a CRF1 receptor antagonist. The CRF1 receptor

is predominantly expressed in the anterior pituitary and plays a pivotal role in the HPA axis. By

blocking the action of corticotropin-releasing factor (CRF) on these receptors, tildacerfont
effectively reduces the secretion of adrenocorticotropic hormone (ACTH).[1] This, in turn, leads

to a decrease in the adrenal production of androgens, such as dehydroepiandrosterone sulfate

(DHEAS), which are often elevated in a subset of women with PCOS.[1] The targeted action of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1682374?utm_src=pdf-interest
https://www.benchchem.com/product/b1682374?utm_src=pdf-body
https://www.benchchem.com/product/b1682374?utm_src=pdf-body
https://www.benchchem.com/product/b1682374?utm_src=pdf-body
https://www.benchchem.com/product/b1682374?utm_src=pdf-body
https://www.benchchem.com/product/b1682374?utm_src=pdf-body
https://synapse.patsnap.com/article/spruce-biosciences-presented-phase-2-tildacerfont-results-for-pcos-at-endo-2024
https://synapse.patsnap.com/article/spruce-biosciences-presented-phase-2-tildacerfont-results-for-pcos-at-endo-2024
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tildacerfont on the HPA axis offers a promising approach to managing the adrenal component

of hyperandrogenism in PCOS.

Signaling Pathway of Tildacerfont's Action
The mechanism of action of tildacerfont is centered on the modulation of the HPA axis. In

response to stress, the hypothalamus releases CRF, which binds to CRF1 receptors on the

corticotrophs of the anterior pituitary. This binding initiates a signaling cascade, primarily

through the Gs-alpha subunit, leading to the activation of adenylyl cyclase, an increase in

intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA

then promotes the synthesis and release of ACTH into the bloodstream. ACTH travels to the

adrenal cortex and stimulates the production of cortisol and adrenal androgens. Tildacerfont,
by competitively binding to the CRF1 receptor, prevents the downstream signaling cascade,

thereby reducing ACTH secretion and subsequent adrenal androgen synthesis.
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Tildacerfont's Mechanism of Action in the HPA Axis
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Diagram 1: Tildacerfont's Mechanism of Action in the HPA Axis.
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Clinical Investigation: The POWER Study
The primary clinical evidence for tildacerfont in PCOS comes from the Phase 2 POWER

(Polycystic Ovary Syndrome Worldwide: Evaluation of a CRF1-Receptor Antagonist) study.

This was a proof-of-concept, randomized, double-blind, placebo-controlled, dose-escalation

study designed to evaluate the safety, tolerability, and efficacy of tildacerfont in women with

PCOS and elevated adrenal androgens.[2][3]

Experimental Protocol: POWER Study
Study Design:

Phase: 2

Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.

[2][3]

Population: Women aged 18 to 40 years with a diagnosis of PCOS according to the NIH

1990 criteria and elevated DHEAS levels.[3]

Sample Size: 27 participants were enrolled.

Treatment Arms:

Tildacerfont: Oral tablets with dose escalation.

Placebo: Matched placebo tablets.

Dosing Regimen: Participants in the tildacerfont arm received 50 mg once daily for the first

4 weeks, followed by 100 mg once daily for the next 4 weeks, and finally 200 mg once daily

for the last 4 weeks.[3]

Treatment Duration: 12 weeks.[3]

Primary Endpoint: The primary endpoint was the change from baseline in DHEAS levels at

week 12.[2][3]

Inclusion Criteria (Abbreviated):
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Females aged 18-40 years.

Confirmed diagnosis of PCOS (NIH 1990 criteria).

Elevated DHEAS levels (> upper limit of normal for age).

Exclusion Criteria (Abbreviated):

History of congenital adrenal hyperplasia (CAH), Cushing's syndrome, or other

adrenal/pituitary diseases.

Clinically significant hyperprolactinemia.

Total testosterone levels >140 ng/dL or DHEAS >650 mcg/dL.

Use of glucocorticoids within 30 days of screening.

Pregnancy or lactation.[3]

Hormone Analysis: While the specific assays used in the POWER study are not detailed in the

available public documents, the standard for clinical trials of this nature involves highly

sensitive and specific methods such as liquid chromatography-tandem mass spectrometry (LC-

MS/MS) for the accurate measurement of steroid hormones, including DHEAS and

testosterone.[4][5] Immunoassays are also commonly used for protein hormones like SHBG.

Experimental Workflow
The workflow of the POWER study involved screening potential participants against the

inclusion and exclusion criteria, followed by randomization to either the tildacerfont or placebo

group. The treatment period consisted of a 12-week dose-escalation phase. Hormone levels

and safety parameters were assessed at baseline and at specified intervals throughout the

study, with a final evaluation at week 12.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.clinicaltrials.gov/study/NCT05370521
https://pmc.ncbi.nlm.nih.gov/articles/PMC6681326/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0093805
https://www.benchchem.com/product/b1682374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


POWER Study Experimental Workflow
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Diagram 2: POWER Study Experimental Workflow.
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Quantitative Data from the POWER Study
The results of the Phase 2 POWER study were presented at the Endocrine Society (ENDO)

2024 Annual Meeting. The study demonstrated a statistically significant reduction in DHEAS

and an increase in sex hormone-binding globulin (SHBG) in women with elevated baseline

DHEAS who were treated with tildacerfont compared to placebo.

Baseline Demographics and Hormonal Characteristics
Characteristic Tildacerfont (n=17) Placebo (n=10) Total (n=27)

Age (years), mean

(SD)
28.4 (5.6) 29.3 (5.5) 28.7 (5.4)

BMI ( kg/m ²), mean

(SD)
32.1 (5.8) 32.4 (12.5) 32.2 (8.6)

DHEAS (µg/dL), mean

(SD)
351.3 (90.5) 387.8 (107.2) 364.8 (96.7)

17-OHP (ng/dL),

mean (SD)
83.2 (86.3) 62.1 (54.1) 75.4 (75.5)

ACTH (pg/mL), mean

(SD)
23.9 (11.9) 22.3 (12.0) 23.3 (11.7)

Androstenedione

(ng/dL), mean (SD)
185.2 (75.2) 130.0 (66.0) 166.8 (75.6)

Testosterone (ng/dL),

mean (SD)
61.0 (22.0) 61.1 (27.0) 61.0 (23.4)

Data from Spruce

Biosciences press

release, June 3, 2024.

[6]

Efficacy Results at Week 12
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Endpoint Tildacerfont Placebo p-value

Change from Baseline

in DHEAS (%)
-12.4% +5.7% 0.020

Change from Baseline

in SHBG (%)
+32.9% -8.1% 0.012

Data for DHEAS

change is in the

modified intent-to-treat

analysis of

participants with

elevated baseline

DHEAS. Data for

SHBG change is in

the intent-to-treat

analysis population.

Data from Spruce

Biosciences press

release, June 3, 2024.

[1][6]

Safety and Tolerability
Tildacerfont was reported to be well-tolerated in the POWER study, with no significant safety

signals observed. The majority of adverse events were mild to moderate in severity, and no

serious adverse reactions were reported.[1]

Logical Relationship of Tildacerfont's Therapeutic
Rationale
The therapeutic rationale for tildacerfont in PCOS is based on a clear, logical progression from

the underlying pathophysiology to the targeted mechanism of action and the expected clinical

outcomes. This can be visualized as a logical flow diagram.
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Therapeutic Rationale for Tildacerfont in PCOS
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Diagram 3: Therapeutic Rationale for Tildacerfont in PCOS.
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Conclusion and Future Directions
Tildacerfont represents a targeted therapeutic approach for a subset of women with PCOS

characterized by adrenal androgen excess. The Phase 2 POWER study has provided

promising proof-of-concept data, demonstrating a statistically significant reduction in DHEAS

and an increase in SHBG with a favorable safety profile. These findings suggest that by

modulating the HPA axis, tildacerfont may address a key driver of hyperandrogenism in these

patients.

Further investigation in larger, longer-term clinical trials will be necessary to fully elucidate the

clinical benefits of tildacerfont on the diverse symptoms of PCOS, including hirsutism, acne,

and menstrual irregularities, and to confirm its long-term safety. The continued development of

tildacerfont holds the potential to offer a much-needed, mechanistically distinct treatment

option for women with PCOS and adrenal hyperandrogenism.
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To cite this document: BenchChem. [Tildacerfont for Polycystic Ovary Syndrome: A Technical
Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682374#investigating-tildacerfont-for-polycystic-
ovary-syndrome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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